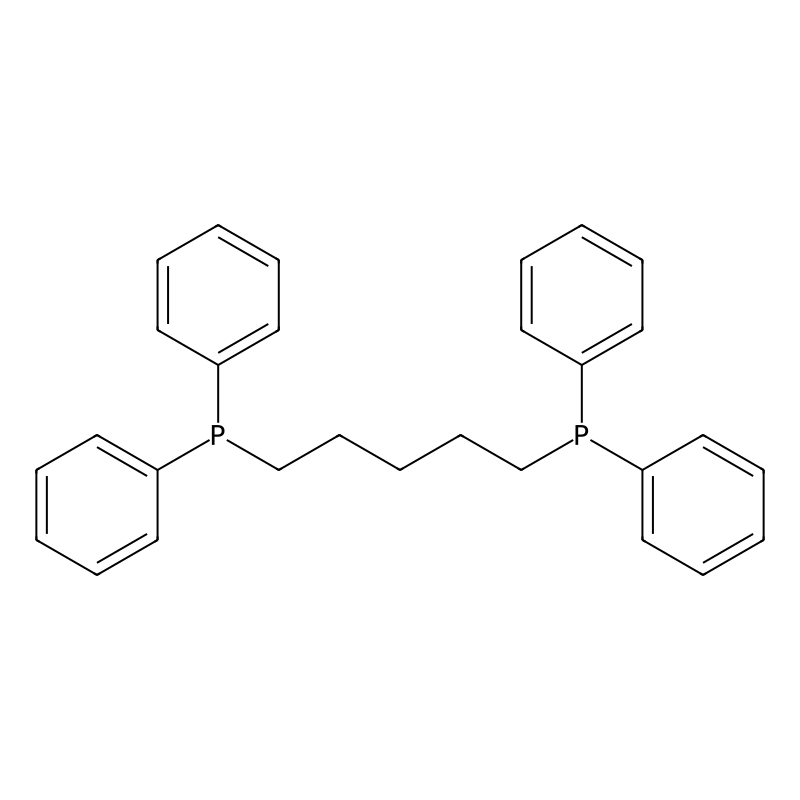1,5-Bis(diphenylphosphino)pentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ligand in Transition Metal Catalysis:
1,5-Bis(diphenylphosphino)pentane (DPPP) is a bidentate phosphine ligand, meaning it can bind to a metal center using two phosphorus atoms. This property makes DPPP a valuable tool in transition metal catalysis, where it facilitates various chemical reactions. Due to its chelating nature, DPPP forms stable complexes with various metals, influencing their reactivity and selectivity.
Studies have shown DPPP's effectiveness in hydrocarbonylation reactions, such as the hydroformylation of alkenes to aldehydes. Additionally, DPPP finds application in hydrogenation reactions, hydroboration reactions, and coupling reactions like the Suzuki-Miyaura coupling.
Role in Organic Synthesis:
Beyond catalysis, DPPP participates in various organic synthesis processes. Its ability to form stable adducts with Lewis acids makes it useful in activation of starting materials and stabilization of reactive intermediates. For instance, DPPP can activate aldehydes and ketones, allowing them to participate in subsequent reactions.
1,5-Bis(diphenylphosphino)pentane is an organophosphorus compound characterized by the formula C29H30P2. This compound features a pentane backbone with two diphenylphosphino groups attached at the 1 and 5 positions. It is known for its role as a bidentate ligand in various coordination chemistry applications, particularly in catalysis and complex formation with metal ions .
DPPP's mechanism of action lies in its ability to form complexes with transition metals. The phosphorus atoms donate electrons to the metal center, creating a Lewis acid-base adduct. This complex facilitates the activation of organic molecules and intermediates in various catalytic cycles [2]. The specific mechanism depends on the particular cross-coupling reaction and the reaction partners involved [2].
Here are some references for this section:
- [2] Miyaura, N., Suzuki, A. (1979). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 79(1), 102-117. DOI: 10.1021/cr00791a001: doi.org
- Formation of Metal Complexes: It reacts with copper(I) iodide to form a luminescent dinuclear complex, specifically [CuIPh2P(CH2)5PPh2]2. This reaction highlights its utility in coordination chemistry .
- Reactions with Transition Metal Clusters: The compound has been studied for its interactions with transition metal complexes, such as reactions involving ruthenium carbonyl complexes .
The synthesis of 1,5-bis(diphenylphosphino)pentane can be achieved through several methods:
- Lithium Diphenylphosphide Method: Reacting 1,5-dibromopentane with lithium diphenylphosphide yields the desired compound. This method is efficient and widely used in laboratory settings .
- Diphenylphosphine Method: An alternative synthesis involves using diphenylphosphine in the presence of caesium hydroxide to facilitate the reaction with 1,5-dibromopentane .
1,5-Bis(diphenylphosphino)pentane is utilized in various applications, including:
- Catalysis: As a ligand in cross-coupling reactions, it enhances the efficiency and selectivity of metal-catalyzed processes .
- Material Science: It is involved in the synthesis of luminescent materials and can be used in developing advanced materials for electronic applications .
Studies focusing on the interaction of 1,5-bis(diphenylphosphino)pentane with various metal ions have revealed its potential as a chelating agent. These interactions can significantly influence the stability and reactivity of metal complexes formed with this ligand. Further research into its interaction with different substrates could uncover additional applications in catalysis and materials science.
Several compounds share structural similarities with 1,5-bis(diphenylphosphino)pentane. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diphenylphosphine | Monodentate ligand | Simpler structure; used widely as a ligand |
| 1,3-Bis(diphenylphosphino)propane | Bidentate ligand | Shorter chain; different steric properties |
| 1,4-Bis(diphenylphosphino)butane | Bidentate ligand | Intermediate chain length; distinct coordination behavior |
Uniqueness of 1,5-bis(diphenylphosphino)pentane:
- The unique pentane backbone allows for specific steric and electronic properties that differentiate it from similar compounds.
- Its ability to form luminescent complexes sets it apart from other phosphine ligands, which may not exhibit such properties.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







